[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Overview
Description
“[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol” is a chemical compound with the CAS Number: 1443982-12-4 . It has a molecular weight of 269.3 and its IUPAC name is [5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular formula is C13H19NO5 , and it has a molecular weight of 269.29 g/mol.Scientific Research Applications
Antioxidant Properties Study
Research suggests that nitrophenyl derivatives can exhibit antioxidant properties. This compound could be used in studies to understand its radical scavenging ability and potential to protect against oxidative stress .
Neuropharmacology
The structure of this compound is somewhat similar to that of certain neuroactive substances. It could be used in the synthesis of molecules for the study of neurological disorders and brain chemistry .
Environmental Science
This compound’s reactivity with various environmental pollutants could be studied. It might be used to develop methods for the detection or neutralization of harmful substances in the environment.
Each of these applications leverages the unique chemical structure of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol, demonstrating its versatility in scientific research. The compound’s potential in these fields is supported by its properties and the current scientific literature .
Safety and Hazards
properties
IUPAC Name |
[5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVOORLWFWNIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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